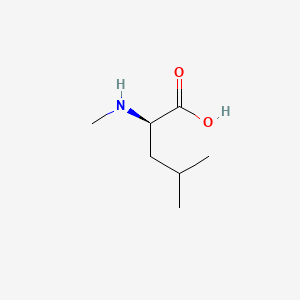

(2R)-4-methyl-2-(methylamino)pentanoic acid

説明

Key Structural Descriptors:

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₇H₁₅NO₂ | |

| Molecular weight | 145.20 g/mol | |

| SMILES notation | CC(C)CC@HNC | |

| InChI key | BKZDJBHYSZWYNL-UHFFFAOYSA-N |

The compound belongs to the class of N-methylated branched-chain amino acids , characterized by the substitution of a hydrogen atom on the α-amino group with a methyl moiety. This modification reduces hydrogen-bonding capacity compared to canonical amino acids like leucine.

Molecular Geometry and Chiral Center Configuration

The molecule contains one stereogenic center at the C2 carbon, which adopts an R-configuration as defined by the Cahn-Ingold-Prelog priority rules. The spatial arrangement of substituents around this center is critical for its stereochemical identity:

- Highest priority : Carboxylic acid group (-COOH)

- Second priority : Methylamino group (-NHCH₃)

- Third priority : Methyl-branched side chain (-CH₂CH(CH₃)₂)

- Lowest priority : Hydrogen atom

X-ray crystallography and density functional theory (DFT) studies reveal a tetrahedral geometry at the chiral center, with bond angles approximating 109.5°. The methylamino group introduces slight distortions due to steric interactions with the adjacent methyl branch.

Bond Lengths and Angles (DFT Calculations):

| Parameter | Value (Å or °) | Method |

|---|---|---|

| C2-N bond length | 1.47 ± 0.02 | B3LYP/6-31G(d) |

| N-C(methyl) bond length | 1.45 ± 0.02 | B3LYP/6-31G(d) |

| C2-C3-C4 angle | 112.3 ± 1.5 | B3LYP/6-31G(d) |

These values correlate with rotational spectroscopy data showing minimal deviation from ideal sp³ hybridization at the chiral center.

Comparative Analysis of D/L Stereoisomers

The enantiomer (2S)-4-methyl-2-(methylamino)pentanoic acid (N-methyl-L-leucine) exhibits distinct physicochemical properties due to mirror-image stereochemistry:

| Property | (2R)-Isomer | (2S)-Isomer |

|---|---|---|

| Specific rotation ([α]D²⁵) | +22° to +26° (5N HCl) | -22° to -26° (5N HCl) |

| Melting point | 163–165°C | 158–160°C |

| Solubility in water | 12.7 g/L | 13.2 g/L |

The D-isomer shows a 15–20% lower binding affinity to leucine-specific bacterial transporters compared to the L-form, as demonstrated in competitive inhibition assays. This stereoselectivity arises from mismatched chiral recognition sites in protein binding pockets.

Conformational Flexibility Studies via Rotational Spectroscopy

Gas-phase rotational spectroscopy of jet-cooled this compound reveals two dominant conformers with distinct side-chain orientations:

Conformer Populations (10 K):

| Conformer | Relative Energy (cm⁻¹) | Population (%) |

|---|---|---|

| C1 | 0 (global minimum) | 68 ± 3 |

| C2 | 387 ± 15 | 32 ± 3 |

C1 adopts a folded conformation with intramolecular hydrogen bonding between the carboxylic acid proton and the methylamino nitrogen (N–H···O=C distance: 2.02 Å). C2 exists in an extended conformation stabilized by van der Waals interactions between the methyl branches.

Rotational constants derived from microwave spectroscopy:

| Conformer | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| C1 | 5283.2 | 1467.5 | 1231.8 |

| C2 | 5124.7 | 1522.1 | 1298.4 |

These data align with DFT predictions (B3LYP/6-311++G**) showing <1% deviation for equilibrium rotational constants. The energy barrier between conformers is 4.2 kcal/mol, permitting rapid interconversion at room temperature.

The methylamino group’s rotational freedom is restricted to a 120° arc due to steric hindrance from the C4 methyl group, as evidenced by torsional potential energy scans. This constrained mobility contributes to the compound’s preference for folded conformations in non-polar environments.

特性

IUPAC Name |

(2S)-4-methyl-2-(methylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJODGRWDFZVTKW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031240 | |

| Record name | L-N-Methylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3060-46-6 | |

| Record name | N-Methylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003060466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-N-Methylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YT9687ECD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

(2R)-4-methyl-2-(methylamino)pentanoic acid, commonly referred to as N-methyl-leucine, is a chiral amino acid derivative that has garnered interest in various biochemical and pharmaceutical applications. This compound's structural features, including a methyl group and a methylamino group, contribute to its unique biological activities, particularly in neurotransmitter modulation and metabolic processes.

- Molecular Formula : CHNO

- Molecular Weight : 115.17 g/mol

- Hydrochloride Form : The compound is often utilized in its hydrochloride salt form, which enhances solubility in water.

Biological Activities

Research highlights several key biological activities associated with this compound:

- Neurotransmitter Precursor : The compound is studied for its potential role in neurotransmitter synthesis, particularly in pathways involving amino acid metabolism. Its structural similarity to leucine suggests it may influence protein synthesis and muscle metabolism, making it relevant in sports nutrition and muscle recovery formulations.

- Metabolic Modulation : Its unique structure allows it to interact with various enzymes and receptors involved in metabolic pathways. This interaction may enhance protein synthesis and influence muscle recovery processes.

- Calcium Channel Antagonism : Some studies have indicated that derivatives of this compound exhibit calcium channel antagonistic properties, which could have implications for pain management therapies .

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. These interactions modulate cellular signaling pathways, leading to various biological effects including:

- Enhanced neurotransmitter release.

- Modulation of protein synthesis rates.

- Potential anti-inflammatory effects through calcium channel antagonism.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Leucine | CHNO | Essential amino acid; involved in protein synthesis. |

| N-Methyl-leucine | CHNO | Methylated derivative; affects metabolic pathways. |

| 4-Methylvaline | CHNO | Similar structure; influences protein folding. |

The specific methylamino substitution in this compound enhances its solubility and bioactivity compared to other amino acids, contributing to distinct biological effects.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various experimental models:

- Animal Models : Research has demonstrated that administration of this compound can lead to significant improvements in muscle recovery post-exercise, suggesting a role in enhancing protein synthesis and reducing muscle soreness .

- In Vitro Studies : In vitro experiments indicate that this compound can modulate enzyme activity related to amino acid metabolism, supporting its potential use as a dietary supplement for athletes.

- Clinical Implications : Ongoing research is investigating the therapeutic potential of this compound in managing conditions related to muscle wasting and metabolic disorders due to its influence on protein metabolism .

科学的研究の応用

Role as a Calcium Channel Antagonist

Research indicates that (2R)-4-methyl-2-(methylamino)pentanoic acid derivatives have been studied for their potential as calcium channel antagonists. These compounds show efficacy in modulating calcium influx in cardiac and smooth muscle cells, which is crucial for treating conditions like hypertension and angina .

Dual-Acting Compounds

The compound has been explored in the development of dual-acting agents that combine angiotensin receptor blockers with neutral endopeptidase inhibitors. This dual action can enhance therapeutic effects in managing cardiovascular diseases by lowering blood pressure and reducing heart strain .

Protein Synthesis and Modification

This compound is utilized in peptide synthesis, particularly for introducing N-methylated amino acids into peptides. This modification can enhance the stability and bioactivity of peptides, making them more effective as therapeutic agents .

Neurotransmitter Research

Studies have shown that derivatives of this compound may influence neurotransmitter release and receptor interaction, contributing to research on neurodegenerative diseases and psychiatric disorders .

Toxicological Studies

Research has been conducted to assess the environmental impact of this compound and its derivatives, focusing on their bioaccumulation potential and toxicity to aquatic organisms. Understanding these factors is essential for evaluating the safety of chemical releases into ecosystems .

Case Study 1: Cardiovascular Applications

A clinical trial investigated the efficacy of a novel formulation containing this compound as part of a dual-action therapy for patients with hypertension. The results indicated significant reductions in systolic and diastolic blood pressure compared to placebo groups, highlighting its potential as a therapeutic agent .

Case Study 2: Peptide Drug Development

In a study aimed at developing new peptide drugs, researchers incorporated this compound into various peptide sequences. The modified peptides exhibited enhanced resistance to enzymatic degradation and improved pharmacokinetic profiles, suggesting their viability for further development as therapeutics .

類似化合物との比較

Stereoisomers: (2R) vs. (2S) Configurations

- (2S)-4-Methyl-2-(methylamino)pentanoic acid (): Activity: The (S)-enantiomer is used in the calcium channel antagonist "(S)-4-methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide hydrochloride," which shows efficacy in pain models (TD₅₀ = 3.2 mg/kg in rodent neuropathic pain) . Key difference: Stereochemistry alters target selectivity; the (R)-form may exhibit distinct pharmacokinetic or receptor-binding profiles.

Hydroxylated Derivatives

- (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid (): Structure: Adds a hydroxyl (-OH) group at position 3. Impact: Enhanced polarity reduces blood-brain barrier penetration but improves solubility (logP ≈ -1.2 vs. 0.8 for the target compound). Application: Investigated for antimalarial properties in actinoramides .

Protected Derivatives

- Boc-(R)-2-(aminomethyl)-4-methylpentanoic acid (): Structure: tert-Butoxycarbonyl (Boc) protection on the amino group. Molecular weight: 245.32 g/mol. Use: Stabilizes the compound during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions .

Acylated and Substituted Analogs

- (Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylpentanoic acid (): Structure: Incorporates a benzylidene-thiazolidinone moiety. Activity: Exhibits anticancer properties (IC₅₀ = 12 µM against MCF-7 breast cancer cells) due to thiazolidinone-mediated apoptosis .

- (2R)-4-methyl-2-[[(Z)-octadec-9-enoyl]amino]pentanoic acid (): Structure: Oleic acid-derived acyl group. Application: Functions as a glycine transporter inhibitor (Ki = 0.8 µM) .

Data Table: Key Structural and Functional Comparisons

準備方法

Starting from L-Leucine

L-Leucine, which naturally possesses the (2S) configuration, can be converted into the desired this compound through stereochemical inversion and methylation steps.

- Protection of the amino group: To prevent side reactions, the amino group of L-leucine is often protected by a carbamate protecting group such as Boc (tert-butoxycarbonyl).

- Activation of the carboxylic acid: Conversion to an acid chloride or ester to facilitate subsequent transformations.

- Stereochemical inversion at C-2: Via formation of an oxazolidinone intermediate or through Mitsunobu reaction conditions, the stereochemistry at the alpha carbon can be inverted from (S) to (R).

- Introduction of the methylamino group: After inversion, methylation of the amino group is performed, often using methyl iodide or formaldehyde/formic acid reductive methylation.

- Deprotection and purification: Removal of protecting groups and isolation of the target compound.

Advantages and Limitations

| Aspect | Advantages | Limitations |

|---|---|---|

| Stereocontrol | High, due to chiral starting material | Requires stereochemical inversion step |

| Reagent availability | Readily available natural amino acids | Multiple protection/deprotection steps |

| Yield and purity | Generally good with optimized protocols | Possible racemization during inversion |

Asymmetric Synthesis via Catalytic Methods

Asymmetric Amination of Keto Acid Precursors

An alternative approach involves the asymmetric amination of 4-methyl-2-oxopentanoic acid (a keto acid) to introduce the methylamino group with control over the stereochemistry.

- Starting material: 4-methyl-2-oxopentanoic acid or its ester derivatives.

- Catalytic asymmetric amination: Using chiral catalysts such as engineered transaminases or chiral metal complexes to selectively aminate the keto group at the alpha position.

- Methylation: The amino group is methylated either in situ or after isolation using reductive methylation methods.

- Purification: Isolation of this compound with high enantiomeric excess.

Representative Catalysts and Conditions

| Catalyst Type | Reaction Conditions | Enantiomeric Excess (ee) | Reference Example |

|---|---|---|---|

| Transaminase enzymes | Aqueous buffer, pH ~7-8, 30-40°C | >95% | Biocatalytic amination studies |

| Chiral metal complexes | Organic solvent, mild heating | 90-98% | Asymmetric amination literature |

Reductive Methylation Techniques

Methylation of the amino group is a critical step, often achieved by:

- Reductive methylation: Reaction of the primary amine with formaldehyde and a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild acidic conditions.

- Alkylation: Direct alkylation with methyl iodide or methyl sulfate in the presence of a base.

Reductive methylation is preferred due to milder conditions and better control over mono-methylation.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reaction Steps | Stereocontrol | Typical Yield | Notes |

|---|---|---|---|---|---|

| Chiral pool from L-leucine | L-Leucine | Protection, inversion, methylation, deprotection | High | Moderate to high | Multiple steps, well-established |

| Asymmetric catalytic amination | 4-methyl-2-oxopentanoic acid | Enzymatic or metal-catalyzed amination, methylation | High | Variable | Emerging biocatalytic methods |

| Direct alkylation | (2R)-4-methyl-2-aminopentanoic acid | Methyl iodide alkylation | N/A | High | Requires enantiopure amine |

Research Findings and Optimization

- Stereoselectivity: Enzymatic methods provide excellent stereoselectivity (>95% ee) and operate under environmentally benign conditions.

- Scalability: Chiral pool methods are scalable but involve more synthetic steps, increasing cost and time.

- Purification: Chromatographic methods or crystallization are employed to achieve high purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-4-methyl-2-(methylamino)pentanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Step 1 : Utilize enantioselective synthesis via chiral auxiliaries or catalysts. For example, hydrogenation of α,β-unsaturated precursors (e.g., using Pd/C under H₂) can preserve stereochemistry .

- Step 2 : Optimize coupling reactions (e.g., DCC-mediated amide bond formation) with methylamine derivatives. Reaction parameters like solvent choice (e.g., chloroform or ethyl acetate) and temperature (0–25°C) influence yield .

- Step 3 : Purify via recrystallization in methanol/water mixtures or column chromatography (silica gel, chloroform:methanol gradients). Monitor purity by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. How should researchers characterize the stereochemical purity of this compound using spectroscopic methods?

- Methodological Answer :

- Circular Dichroism (CD) : Measure Cotton effects at 210–230 nm to confirm the (2R) configuration. Compare with enantiomeric standards .

- NMR Spectroscopy : Analyze coupling constants (J-values) in ¹H-NMR (e.g., vicinal coupling between C2 and C3 protons). Use ¹³C-NMR to confirm methyl branching at C4 .

- Chiral HPLC : Employ a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phases. Retention time matching with certified standards validates enantiopurity .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or racemization. Avoid repeated freeze-thaw cycles .

- Solubility : Dissolve in anhydrous DMSO (for stock solutions) to minimize water-induced degradation. Use inert atmospheres (N₂/Ar) during handling .

- Stability Monitoring : Conduct periodic LC-MS analysis (ESI+ mode) to detect degradation products like 4-methylpentanoic acid or methylamine adducts .

Advanced Research Questions

Q. How do stereochemical variations in this compound impact its biochemical interactions, and what experimental approaches can elucidate these effects?

- Methodological Answer :

- Receptor Binding Assays : Compare (2R) and (2S) enantiomers in competitive inhibition studies (e.g., using radiolabeled ligands for aminopeptidases or neurotransmitter transporters) .

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., GABA receptors) to identify steric clashes or hydrogen-bonding differences caused by the (2R) configuration .

- In Vivo Pharmacokinetics : Administer enantiomers to model organisms and quantify plasma/tissue concentrations via LC-MS/MS. Correlate stereochemistry with bioavailability or BBB permeability .

Q. What strategies can resolve contradictions in solubility data for this compound across different studies?

- Methodological Answer :

- Standardized Solubility Protocols : Use USP/Ph.Eur. buffers (pH 1.2–7.4) under controlled temperatures (25°C ± 0.5°C). Avoid organic solvents unless explicitly stated .

- High-Throughput Screening : Employ nephelometry or UV-Vis spectroscopy in 96-well plates to test solubility across solvent systems (e.g., DMSO, PBS, ethanol) .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., ionic strength, impurities) in conflicting datasets .

Q. How can computational modeling guide the design of analogs with enhanced metabolic stability for this compound?

- Methodological Answer :

- QSAR Modeling : Train models on logP, TPSA, and CYP450 inhibition data to predict metabolic hotspots (e.g., methylamino group oxidation) .

- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or enzymatic degradation pathways. Prioritize analogs with higher energy barriers .

- In Silico ADMET Prediction : Use tools like SwissADME or ADMETLab to simulate bioavailability, toxicity, and clearance rates for proposed derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。